Methyl 3-methyl-5-(2-methylphenyl)pent-2-enoate
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Overview
Description
Methyl 3-methyl-5-(2-methylphenyl)pent-2-enoate is an organic compound belonging to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This structural feature imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-5-(2-methylphenyl)pent-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5-(2-methylphenyl)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The α,β-unsaturated ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-methyl-5-(2-methylphenyl)pent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-5-(2-methylphenyl)pent-2-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- 2-Butenoic acid, 2-methyl-, 3-methylpentyl ester
- 2-Propenoic acid, 3-phenyl-, methyl ester
Uniqueness
Methyl 3-methyl-5-(2-methylphenyl)pent-2-enoate is unique due to its specific structural features, such as the presence of a methyl group at the 3-position and a 2-methylphenyl group at the 5-position. These substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
CAS No. |
832712-92-2 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
methyl 3-methyl-5-(2-methylphenyl)pent-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-11(10-14(15)16-3)8-9-13-7-5-4-6-12(13)2/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
YZPYXYNDTJZAMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC(=CC(=O)OC)C |
Origin of Product |
United States |
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